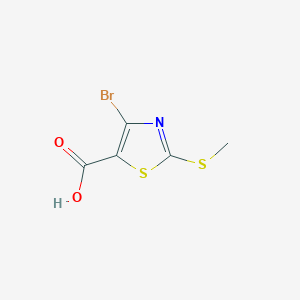
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxyethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-hydroxyethylamine and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatography techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound is structurally similar and is used as a metabolite of selective beta-1 blocker drugs.
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)phenylacetic acid: Another similar compound with comparable chemical properties.
Uniqueness
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is unique due to its specific structure, which allows it to interact with beta-adrenergic receptors effectively. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O3/c1-15(6-7-16)9-12(17)10-18-13-4-2-11(8-14)3-5-13/h2-5,12,16-17H,6-7,9-10H2,1H3 |
InChI-Schlüssel |
XCWLHXRTSNSKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CC(COC1=CC=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)


